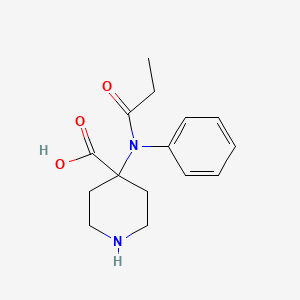

Norcarfentanil Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20N2O3 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

4-(N-propanoylanilino)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C15H20N2O3/c1-2-13(18)17(12-6-4-3-5-7-12)15(14(19)20)8-10-16-11-9-15/h3-7,16H,2,8-11H2,1H3,(H,19,20) |

InChI Key |

ZMYFEFLPUAJLFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)O |

Origin of Product |

United States |

Elucidation of Norcarfentanil Acid Metabolic Pathways and Biotransformation

In Vitro Metabolic Profiling of Norcarfentanil Acid Precursors

In vitro models, such as human liver microsomes and hepatocytes, are fundamental tools for characterizing the metabolic pathways of xenobiotics. These systems allow for the controlled study of biotransformation processes, providing insights into the formation of metabolites like norcarfentanil and its subsequent hydrolysis product, norcarfentanil acid.

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for Phase I metabolism. Studies using HLMs have been instrumental in elucidating the primary metabolic routes of carfentanil.

Incubation of carfentanil with HLMs has consistently identified N-dealkylation as a major metabolic pathway, leading to the formation of norcarfentanil. researchgate.netd-nb.info In one significant study, twelve metabolites of carfentanil were identified in HLM incubations, with norcarfentanil (designated as M1) and a monohydroxylated derivative of the piperidine (B6355638) ring being the most abundant products. researchgate.netclinpgx.org While ester hydrolysis was observed, it was not considered a major metabolic pathway for the parent compound, carfentanil, in these microsomal systems. researchgate.netclinpgx.org

Another study focused on an active carfentanil metabolite, which itself was metabolized in HLMs to produce nine further metabolites. nih.gov One of these transformations was N-dealkylation, again yielding norcarfentanil (M1). nih.gov This indicates that norcarfentanil can be formed from multiple precursors. While direct formation of norcarfentanil acid from carfentanil is not the primary route, the potential for ester hydrolysis of the norcarfentanil metabolite exists. nih.govfrontiersin.org Research has confirmed the structural identities of primary metabolites generated from HLMs through chemical synthesis. nih.gov

Table 1: Key Findings from Human Liver Microsome (HLM) Studies on Carfentanil Metabolism

| Precursor Compound | Major Metabolic Pathway | Key Metabolite Formed | Role of Ester Hydrolysis | Reference |

|---|---|---|---|---|

| Carfentanil | N-dealkylation, Monohydroxylation | Norcarfentanil | Not a major pathway for the parent compound | researchgate.netclinpgx.org |

| Active Carfentanil Metabolite (M0) | N-dealkylation, Oxidation | Norcarfentanil (M1) | Not explicitly detailed for this pathway | nih.gov |

Cryopreserved human hepatocytes provide a more complete model of hepatic metabolism, as they contain both Phase I and Phase II enzymes and active transporter systems. Studies using these intact cell systems offer a more physiologically relevant picture of biotransformation.

In experiments with pooled primary human hepatocytes, carfentanil was incubated for up to six hours to identify metabolites. researchgate.netclinpgx.org The results corroborated the findings from HLM studies, showing that N-dealkylation and monohydroxylation of the piperidine ring were the dominant metabolic pathways. researchgate.netclinpgx.org Twelve metabolites were identified in total, including norcarfentanil. researchgate.netclinpgx.org Interestingly, while the clearance of carfentanil was rapid in HLMs, it was significantly slower in hepatocyte incubations, which may provide insight into the compound's long duration of action. clinpgx.orgsemanticscholar.org The slower clearance in hepatocytes compared to microsomes might be attributed to factors like cellular uptake being a rate-limiting step. researchgate.net

Table 2: Summary of Carfentanil Metabolism in Human Hepatocyte Models

| Incubation Time | Number of Metabolites Identified | Dominant Metabolic Pathways | Key Metabolite Identified | Reference |

|---|

Enzymatic Mechanisms of Norcarfentanil Acid Formation

The generation of norcarfentanil acid from its precursors is a multi-step enzymatic process. It begins with the N-dealkylation of carfentanil to form norcarfentanil, followed by the hydrolysis of the methyl ester group.

N-dealkylation, the enzymatic removal of an alkyl group from a nitrogen atom, is a well-established and primary metabolic pathway for fentanyl and its analogs, including carfentanil. researchgate.netfrontiersin.orgdntb.gov.ua This reaction transforms the tertiary amine in carfentanil into a secondary amine, yielding norcarfentanil. frontiersin.orgresearchgate.net This biotransformation is a crucial step in the detoxification process. The N-dealkylated metabolite, norcarfentanil, has been detected in urine samples from carfentanil exposure cases. frontiersin.org It is important to note that norcarfentanil is also a minor metabolite of the anesthetic remifentanil, which can complicate the interpretation of its presence in biological samples. d-nb.infofrontiersin.org

The oxidative N-dealkylation of carfentanil is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net Specific isoenzymes have been identified as the primary catalysts for this reaction. Studies using selective chemical inhibitors and recombinant human CYP isozymes have demonstrated that CYP3A5 is the predominant enzyme responsible for the formation of norcarfentanil from carfentanil. nih.gov

CYP3A4 also plays a significant role, followed by minor contributions from CYP2C8 and CYP2C9. nih.gov The metabolism of one of carfentanil's active metabolites back to norcarfentanil also primarily involves CYP3A5 and CYP3A4. nih.gov The central role of the CYP3A subfamily is consistent with the metabolism of other fentanyl analogs like fentanyl and sufentanil. researchgate.netnih.gov

Table 3: Cytochrome P450 Isoenzymes Involved in Norcarfentanil Formation

| Precursor | Primary CYP Isoenzyme | Secondary CYP Isoenzymes | Reference |

|---|---|---|---|

| Carfentanil | CYP3A5 | CYP3A4, CYP2C8, CYP2C9 | nih.gov |

Comparative Metabolism Leading to Norcarfentanil Acid

The metabolic pathway of N-dealkylation is not unique to carfentanil but is a common feature among many fentanyl analogs. researchgate.net For instance, fentanyl is metabolized to norfentanyl, sufentanil to norsufentanil, and alfentanil to noralfentanil, primarily through the action of CYP3A4. researchgate.netfrontiersin.org This consistent metabolic signature highlights the importance of the "nor-" metabolite as a biomarker for exposure to this class of opioids.

However, the subsequent metabolic steps can differ. While ester hydrolysis is a major pathway for remifentanil, it is not for carfentanil. researchgate.net The substitution on the amide-linked moiety can also shift the metabolic profile; for example, furanylfentanyl tends to undergo hydrolysis at the amide linkage. frontiersin.org Therefore, while the initial N-dealkylation to form a "nor-" compound is a shared and dominant pathway, the complete metabolic profile, including the potential for ester hydrolysis to form an acid metabolite, can vary between different fentanyl analogs. frontiersin.org

Norcarfentanil Acid Formation from Carfentanil Metabolism

Carfentanil undergoes extensive metabolism in the body, primarily through phase I reactions. The formation of norcarfentanil acid from carfentanil is a multi-step process involving two key biotransformations: N-dealkylation and ester hydrolysis.

The primary metabolic pathway for carfentanil involves oxidative N-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 in the liver. researchgate.net This reaction removes the phenethyl group from the piperidine nitrogen, resulting in the formation of norcarfentanil. researchgate.netclinpgx.org Norcarfentanil is one of the most abundant metabolites of carfentanil. researchgate.netfrontiersin.org

Following its formation, norcarfentanil can undergo ester hydrolysis. This reaction involves the cleavage of the methyl ester group, converting it into a carboxylic acid moiety. This hydrolysis step results in the final product, norcarfentanil acid. While ester hydrolysis is not considered a major metabolic pathway for the parent compound carfentanil itself, it is a critical step in the biotransformation of its N-dealkylated metabolite. clinpgx.org

In vitro studies using human liver microsomes and hepatocytes have identified several metabolites of carfentanil. clinpgx.org The main reactions observed are N-dealkylation and monohydroxylation of the piperidine ring. clinpgx.org

Table 1: Key Metabolic Reactions in the Formation of Norcarfentanil Acid from Carfentanil

| Precursor | Metabolic Reaction | Enzyme System | Resulting Metabolite |

| Carfentanil | Oxidative N-dealkylation | Cytochrome P450 (CYP3A4) | Norcarfentanil |

| Norcarfentanil | Ester Hydrolysis | Esterases | Norcarfentanil Acid |

Detailed research findings from in vitro studies have elucidated the metabolic fate of carfentanil. Investigations using human liver microsomes and hepatocytes have confirmed that N-dealkylation to norcarfentanil and monohydroxylation are the two predominant metabolic pathways. researchgate.netclinpgx.org A total of 12 metabolites were identified in these studies, including 11 phase I metabolites and one phase II glucuronide conjugate. frontiersin.orgnih.gov The formation of norcarfentanil is a major step, setting the stage for subsequent hydrolysis to norcarfentanil acid.

Norcarfentanil Acid Formation from Remifentanil Metabolism

Remifentanil's metabolism is distinct from other fentanyl analogs due to its rapid hydrolysis by non-specific esterases present in blood and tissues. frontiersin.orgnih.gov This rapid breakdown is the primary route of elimination for remifentanil and leads to its ultra-short duration of action. frontiersin.org

The principal metabolic pathway for remifentanil involves the hydrolysis of its methyl ester group, leading to the formation of remifentanil acid (also known as GR90291). nih.govuky.edu Remifentanil acid is pharmacologically almost inactive and constitutes the vast majority of remifentanil's metabolic products. researchgate.net

However, a minor metabolic pathway exists for remifentanil that can lead to the formation of norcarfentanil acid. This secondary pathway occurs in the liver and involves N-dealkylation by CYP450 enzymes, similar to carfentanil metabolism, to produce norcarfentanil. researchgate.net Although this pathway is not significant for remifentanil elimination, the norcarfentanil formed can then be hydrolyzed by esterases to yield norcarfentanil acid. researchgate.net The formation of norcarfentanil from remifentanil is considered a minor metabolic route in humans. researchgate.netfrontiersin.org

Table 2: Metabolic Pathways of Remifentanil

| Pathway | Precursor | Metabolic Reaction | Enzyme System | Resulting Metabolite |

| Major | Remifentanil | Ester Hydrolysis | Non-specific esterases | Remifentanil Acid |

| Minor | Remifentanil | Oxidative N-dealkylation | Cytochrome P450 (CYP) | Norcarfentanil |

| Minor | Norcarfentanil | Ester Hydrolysis | Esterases | Norcarfentanil Acid |

Research has consistently shown that remifentanil is predominantly metabolized via ester hydrolysis in the blood, making remifentanil acid its main metabolite. researchgate.net The detection of norcarfentanil in relation to remifentanil administration points to the minor involvement of hepatic CYP enzymes. researchgate.net

Research on Differentiation of Metabolic Origins in Biological Systems

The fact that norcarfentanil acid can be formed from both carfentanil and remifentanil presents a challenge in forensic toxicology when attempting to identify the specific parent compound administered. researchgate.net However, research into the quantitative relationship between different metabolites can help differentiate the metabolic origin.

The key to differentiation lies in analyzing the ratio of major and minor metabolites.

Presence of Remifentanil Acid : The detection of significant quantities of remifentanil acid alongside norcarfentanil acid would strongly indicate remifentanil as the precursor. Since remifentanil acid is the primary metabolite of remifentanil and is not formed from carfentanil, its presence is a key differentiator. nih.govuky.edu

Metabolite Ratios : In the absence of remifentanil acid, or when levels are ambiguous, comparing the relative concentrations of other metabolites can be informative. An administration of carfentanil is expected to produce a higher concentration of norcarfentanil and its subsequent metabolites relative to the parent drug, as N-dealkylation is a major pathway. researchgate.netclinpgx.org Conversely, since N-dealkylation is a minor pathway for remifentanil, the concentration of norcarfentanil and norcarfentanil acid would be significantly lower compared to remifentanil acid. researchgate.netfrontiersin.org

Forensic analysis, therefore, often relies on a comprehensive panel that tests for parent drugs and a suite of their metabolites to make an accurate determination. researchgate.net Targeting less abundant, but specific, metabolites may also enable differentiation between the intake of either drug. nih.gov

In Silico Prediction Models for Norcarfentanil Acid Precursor Metabolism

In silico (computer-based) models are valuable tools used in the early stages of drug metabolism research to predict the metabolic fate of compounds. nih.gov These computational approaches can forecast potential metabolic pathways, identify sites of metabolism on a molecule, and predict the enzymes involved, thereby guiding further in vitro and in vivo studies. researchgate.netsemanticscholar.org

For precursors of norcarfentanil acid, such as carfentanil, in silico models have been successfully employed. Software platforms like Molecular Discovery's MetaSite™ and Simulations Plus's ADMET Predictor™ were used to predict the metabolism of carfentanil before laboratory experiments were conducted. clinpgx.orgfrontiersin.org

These prediction models work by combining knowledge of known metabolic reactions with analyses of the chemical structure of the drug. They can identify chemically liable sites on the molecule that are likely to be targeted by metabolic enzymes. For instance, these programs correctly predicted that N-dealkylation and hydroxylation would be significant metabolic pathways for carfentanil. clinpgx.org

Table 3: Application of In Silico Models in Carfentanil Metabolism Prediction

| In Silico Software | Prediction Type | Application to Carfentanil |

| MetaSite™ | Site of Metabolism Prediction | Identified likely points of enzymatic attack, such as the N-phenethyl group for dealkylation. |

| ADMET Predictor™ | Metabolite Formation Prediction | Forecasted the formation of various phase I metabolites, including norcarfentanil. |

While these models provide valuable initial assessments, their predictions are not always exhaustive and may not capture all metabolites that are observed in vitro. clinpgx.org Therefore, they serve as a predictive starting point to be confirmed and expanded upon by experimental data from studies with human liver microsomes, hepatocytes, or other biological systems. clinpgx.orgumaryland.edu

Advanced Analytical Methodologies for Norcarfentanil Acid Detection and Quantification

Chromatographic Separation Techniques for Norcarfentanil Acid

Chromatographic separation is a fundamental step in the analytical workflow for isolating Norcarfentanil Acid from complex biological samples, ensuring accurate identification and quantification. Both Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) are pivotal in this process.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC is a widely adopted technique for the analysis of Norcarfentanil Acid due to its high resolution, speed, and sensitivity. This method utilizes columns with smaller particle sizes (typically under 2 μm) to achieve superior separation efficiency compared to traditional HPLC.

In a study aimed at quantifying carfentanil and its metabolite, norcarfentanil, in small-volume plasma samples, a UHPLC system coupled to tandem mass spectrometry (UHPLC-MS/MS) was employed. nih.gov The chromatographic separation was performed on a Kinetex biphenyl (B1667301) column at 60 °C. nih.gov The mobile phase consisted of 10 mM ammonium (B1175870) formate (B1220265). nih.gov This method demonstrated a retention time of 2.7 minutes for norcarfentanil. nih.gov Another comprehensive UHPLC-MS/MS method for quantifying fentanyl and 22 of its analogs and metabolites, including norcarfentanil, utilized an ACQUITY UPLC® BEH C18 column. frontiersin.org The separation was achieved using a gradient mobile phase of 0.1% formic acid in 5 mM ammonium acetate (B1210297) buffer and 0.05% formic acid in acetonitrile (B52724) over an 8-minute run time. frontiersin.org

Researchers have also developed a UHPLC-MS/MS method for the determination of 26 fentanyl analogs and the antagonist naloxone (B1662785) in whole blood. researchgate.net This method employed a Kinetex biphenyl column with an acidic mobile phase, successfully separating all analytes, including various structural isomers. researchgate.net

The following table summarizes the UHPLC parameters used in various studies for the analysis of Norcarfentanil Acid and related compounds.

| Parameter | Study 1 nih.gov | Study 2 frontiersin.org | Study 3 researchgate.net |

| System | Acquity UHPLC™ system | ACQUITY UPLC® I-Class | UHPLC system |

| Column | Kinetex biphenyl | ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 μm) | Kinetex biphenyl (100 mm x 2.1 mm, 1.7 µm) |

| Column Temperature | 60 °C | Not Specified | Not Specified |

| Mobile Phase A | 10 mM ammonium formate | 0.1% formic acid in 5 mM ammonium acetate buffer | Acidic mobile phase |

| Mobile Phase B | Not Specified | 0.05% formic acid in acetonitrile | Not Specified |

| Flow Rate | Not Specified | 0.35 mL/min | Not Specified |

| Run Time | Not Specified | 8 min | Not Specified |

| Retention Time (Norcarfentanil) | 2.7 min | Not Specified | Not Specified |

High Performance Liquid Chromatography (HPLC) Implementations

While UHPLC offers enhanced performance, HPLC remains a robust and reliable technique for the analysis of Norcarfentanil Acid. HPLC methods are well-established and continue to be utilized in many laboratories.

A semi-automated HPLC-API-MS-MS method was developed for the analysis of 13 fentanyls, including norcarfentanil, in human urine. oup.com This method involved solid-phase extraction of urine samples followed by HPLC separation. oup.com In another study, a liquid chromatography method using a C18-column was employed for the separation of fentanyl analogs. nih.gov The gradient program started with 100% mobile phase A (0.05% formic acid and 5 mmol/l ammonium formate in water) and gradually switched to 100% mobile phase B (0.05% formic acid in methanol (B129727):acetonitrile (1:1)) over 10 minutes. nih.gov

Modern HPLC methods have demonstrated high accuracy and precision for the detection of various nerve agent hydrolysis products, with detection limits ranging from 0.3 to 0.5 ng/mL. cdc.gov The use of an uncommon buffer, ammonium fluoride, has been shown to enhance ionization and improve sensitivity when coupled with hydrophilic interaction liquid chromatography. cdc.gov

The table below outlines the HPLC parameters from a notable study.

| Parameter | Study Details nih.gov |

| System | Shimadzu Prominence LC-20ADXR system |

| Column | Phenomenex Kinetex C18 (50 × 3.00 mm ID, 2.6 μm) |

| Mobile Phase A | 0.05% formic acid and 5 mmol/l ammonium formate in H2O |

| Mobile Phase B | 0.05% formic acid in methanol:acetonitrile (1:1) |

| Gradient | 100% A to 100% B over 10 min |

Mass Spectrometric Detection Strategies for Norcarfentanil Acid

Mass spectrometry is the cornerstone of Norcarfentanil Acid detection, providing the high specificity and sensitivity required for definitive identification and quantification. Various mass spectrometric techniques are employed, each offering unique advantages.

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS) is the most common mass spectrometric technique for the targeted analysis of Norcarfentanil Acid. It involves the selection of a specific precursor ion, its fragmentation, and the detection of characteristic product ions, which provides a high degree of certainty in identification.

In several studies, LC-MS/MS has been the method of choice for detecting and quantifying norcarfentanil in biological matrices such as plasma, urine, and whole blood. nih.govresearchgate.netresearchgate.net For instance, a validated method detected norcarfentanil concentrations ranging from 0.05 to 15.8 ng/mL in plasma and from 8.8 to 1820 ng/mL in urine. researchgate.net Another study reported a limit of detection (LOD) of 7.5 pg/mL and a limit of quantification (LOQ) of 15 pg/mL for norcarfentanil in rat plasma using UHPLC-MS/MS. nih.gov The use of isotopically labeled internal standards is common in these methods to ensure accurate quantification. oup.com

The following table presents a summary of MS/MS parameters and findings for Norcarfentanil Acid analysis.

| Parameter | Finding/Value | Reference |

| Instrumentation | TSQ Endura mass spectrometer | researchgate.net |

| Xevo-TQS triple quadrupole mass spectrometer | nih.gov | |

| Waters® Xevo® TQ-S micro mass spectrometer | frontiersin.org | |

| Sciex 6500 Triple Quadrupole Mass Spectrometer | oup.com | |

| Ionization Mode | Positive Ionization | researchgate.net |

| Electrospray Ionization (ESI+) | nih.govfrontiersin.org | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| LOD (Norcarfentanil) | 0.05 ng/mL (in some methods) | researchgate.net |

| 7.5 pg/mL (in rat plasma) | nih.gov | |

| LOQ (Norcarfentanil) | 15 pg/mL (in rat plasma) | nih.gov |

| 1.0 ng/mL (in human urine) | thermofisher.com | |

| Concentration Range (Plasma) | 0.05 to 15.8 ng/mL | researchgate.net |

| Concentration Range (Urine) | 8.8 to 1820 ng/mL | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of unknown compounds and for the structural elucidation of metabolites like Norcarfentanil Acid. This capability is particularly useful in distinguishing between compounds with very similar masses.

In one study, HRMS was used to determine the chemical formula of a compound related to carfentanil, identified as desmethylcarfentanil acid, as C23H29N2O3 with a measured m/z of 381.2137. nih.gov The high mass accuracy of HRMS allows for the confident identification of molecular formulas. unodc.org Furthermore, HRMS methods have demonstrated comparable precision, accuracy, and sensitivity to traditional MS/MS methods for the analysis of nerve agent metabolites, with the added benefit of being able to identify untargeted compounds. cdc.gov Software tools can further aid in structural elucidation by predicting fragmentation pathways and comparing them to experimental data. thermofisher.com

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) in Screening

Quadrupole Time-of-Flight (QTOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering both high resolution and the ability to perform MS/MS experiments. This makes QTOF-MS a powerful tool for both targeted and non-targeted screening of compounds like Norcarfentanil Acid.

LC-QTOF-MS methods have been developed for the screening of fentanyl analogs in clinical samples. cdc.gov These methods enable the real-time detection of both known and emerging synthetic opioids. cdc.gov An approach using diagnostic ions has been developed to screen for fentanyl analogs in urine and plasma by searching LC-QTOF MS/MS spectra for ions characteristic of the core fentanyl structure. nih.gov This method has been successfully applied to simulated samples containing norcarfentanil. nih.gov Data-independent acquisition modes on QTOF instruments allow for the retrospective analysis of data for newly identified compounds without the need to re-run samples. researchgate.net

Screening methods using LC-QTOF-MS have reported lower reportable limits for fentanyl-related compounds ranging from 0.25 to 2.5 ng/mL in urine and 0.5 to 5.0 ng/mL in plasma. nih.gov These screening techniques are crucial for identifying emerging novel psychoactive substances in forensic toxicology. ojp.gov

Sample Preparation and Extraction Protocols for Norcarfentanil Acid Analysis

Effective sample preparation is paramount to remove interfering substances from the biological matrix and to concentrate the analyte of interest, thereby enhancing detection sensitivity and accuracy. The choice of extraction technique often depends on the sample volume, the required limit of detection, and the available instrumentation.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction is a conventional and widely used technique for the isolation of drugs and their metabolites from biological fluids. This method partitions the analyte between two immiscible liquid phases. For norcarfentanil, a basic LLE approach is often employed.

One validated method for quantifying carfentanil and norcarfentanil in small-volume plasma samples involves an LLE protocol. nih.gov In this procedure, 100 μL of rat plasma is treated with methanol and an internal standard. A borate (B1201080) buffer with a pH of 11 is added, followed by a mixture of ethyl acetate and heptane (B126788) for extraction. nih.gov After vortexing and centrifugation, the organic layer is separated and evaporated to dryness before being reconstituted for analysis by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS). nih.gov Another LLE protocol for fentanyl and norfentanyl in serum involves the use of 1-chlorobutane (B31608) as the extraction solvent. sciex.com

Solid-Phase Extraction (SPE) Methodologies

Solid-phase extraction offers several advantages over LLE, including higher recovery, cleaner extracts, and the potential for automation. SPE utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, after which interfering substances are washed away, and the analyte is eluted with a suitable solvent.

A common SPE method for norcarfentanil in urine involves the use of a polymeric reversed-phase sorbent. thermofisher.comoup.com For instance, urine samples can be processed using Oasis HLB C18 columns. oup.com The protocol includes conditioning the column, loading the buffered sample (pH 4.0), washing with a methanol-water mixture, and finally eluting the analyte with methanol. oup.com This method can be automated for high-throughput analysis. oup.com For hair samples, a method involving cryogenic grinding followed by extraction with a mixture of methanol, acetonitrile, and ammonium acetate buffer (pH 5.3) has been developed. researchgate.netnih.gov

Two automated SPE approaches have been evaluated for the analysis of fentanyls and their metabolites in urine: off-line 96-well plate SPE and on-line SPE. cdc.gov Both methods demonstrated the high sensitivity required for detecting these compounds. cdc.gov

Techniques for Small-Volume Biological Samples

The analysis of small-volume samples is crucial in scenarios where sample availability is limited, such as in pediatric cases or with certain types of sample collection like dried blood spots (DBS).

A validated UHPLC-MS/MS method for quantifying carfentanil and its metabolite norcarfentanil has been successfully applied to 100 μL plasma samples. nih.gov This method utilizes a liquid-liquid extraction procedure and achieves low limits of detection. nih.gov

Dried blood spot sampling presents a minimally invasive alternative for sample collection. A method for detecting norcarfentanil and other fentanyl analogues from 5 μL dried blood spots has been developed. nih.gov This technique offers advantages in sample collection, transport, and storage. nih.gov Another study utilized 30-µL volumetric absorptive microsampling (VAMS®) devices for the collection of whole blood, followed by extraction and LC-MS/MS analysis for norcarfentanil and other chemical threat agent metabolites. springermedizin.de

Method Validation and Performance Characteristics for Norcarfentanil Acid Assays

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Several studies have reported the LOD and LOQ for norcarfentanil in various biological matrices. For instance, a UHPLC-MS/MS method for rat plasma reported an LOD of 7.5 pg/mL and an LOQ of 15 pg/mL for norcarfentanil. nih.gov In human urine, an estimated detection limit of 27 pg/mL for norcarfentanil has been documented. oup.com For dried blood spots using VAMS® devices, a method was sensitive to 0.05 ng/mL for norcarfentanil. springermedizin.de In a study analyzing hair samples, the LOD and LOQ for a suite of fentanyl analogues, including carfentanil, were reported as 0.8 pg/mg and 2.5 pg/mg, respectively. springermedizin.ded-nb.info

| Matrix | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Rat Plasma | UHPLC-MS/MS | 7.5 pg/mL | 15 pg/mL | nih.gov |

| Human Urine | LC-API-MS/MS | 27 pg/mL (estimated) | Not Reported | oup.com |

| Dried Blood Spots (VAMS®) | LC-MS/MS | Not Reported | 0.05 ng/mL | springermedizin.de |

| Hair | LC-MS/MS | 0.8 pg/mg | 2.5 pg/mg | springermedizin.ded-nb.info |

| Whole Blood | LC-MS/MS | Not Reported | 0.025 ng/mL | frontiersin.org |

Assessment of Analytical Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (%CV). Accuracy is the closeness of the mean of a set of results to the actual value, often expressed as percent bias.

For a UHPLC-MS/MS method in rat plasma, the intermediate precision for norcarfentanil at four quality control concentrations (15, 25, 500, and 4000 pg/mL) was acceptable with a %CV of ≤ 15%, and the bias was ≤ 7.6%. nih.gov In a study using dried blood spots, the precision for norcarfentanil and other analytes was within 12% CV, and the accuracy was ≥ 93%. nih.gov Another method for whole blood demonstrated intra-run imprecision of <8.8% and inter-run imprecision of <14%, with a bias of < ±8.7%. frontiersin.org A long-term precision study in fortified human urine showed coefficients of variation ranging from about 6% to 20% for a panel of fentanyls, with biases generally less than ±10%. oup.com

| Matrix | Analytical Method | Precision (%CV) | Accuracy (%Bias) | Source |

|---|---|---|---|---|

| Rat Plasma | UHPLC-MS/MS | ≤ 15% (intermediate) | ≤ 7.6% | nih.gov |

| Dried Blood Spots | LC-MS/MS | ≤ 12% | ≥ 93% | nih.gov |

| Whole Blood | LC-MS/MS | < 8.8% (intra-run), < 14% (inter-run) | < ±8.7% | frontiersin.org |

| Human Urine | LC-API-MS/MS | 6% to 20% (long-term) | < ±10% | oup.com |

Evaluation of Extraction Recovery and Matrix Effects

The successful detection and quantification of norcarfentanil acid from complex biological samples are critically dependent on the efficiency of the extraction method and the management of matrix effects. Matrix effects, which can cause ion suppression or enhancement, are a significant concern in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. nih.govnih.gov Various extraction techniques, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), have been evaluated to optimize analyte recovery while minimizing interference from endogenous matrix components.

Research has demonstrated that different extraction protocols yield varying results. In one study using liquid-liquid extraction for rat plasma, norcarfentanil showed high recovery rates of 81-84%. nih.gov The same study reported minimal matrix effects, ranging from 89-103%, indicating that this method effectively isolates the analyte without significant signal suppression or enhancement. nih.gov Another approach using a mixed-mode cation exchange sorbent, Oasis PRiME MCX, for whole blood samples also demonstrated high recoveries, averaging 86.4% for a panel of synthetic fentanyl compounds including norcarfentanil, with matrix effects being less than 10%. lcms.cz This particular SPE method was noted for its superior removal of phospholipids, which are a common source of matrix interference in blood samples. lcms.cz

The following table summarizes findings on extraction recovery and matrix effects for norcarfentanil acid from various studies.

| Biological Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Source(s) |

| Rat Plasma | Liquid-Liquid Extraction (LLE) | 81 - 84% | 89 - 103% | nih.gov |

| Whole Blood | Solid-Phase Extraction (SPE) - Oasis PRiME MCX | ~86.4% (average for panel) | < 10% | lcms.cz |

| Urine | Solid-Phase Extraction (SPE) | 74.9 - 97.3% (range for panel) | < 10% (not significant) | frontiersin.org |

| Whole Blood | Solid-Phase Extraction (SPE) | 70.7 - 95.7% (range for panel) | < 10% (not significant) | frontiersin.org |

| Dried Blood Spot (DBS) | Solvent Extraction (Methanol:Acetonitrile) | 81 - 82% | Not specified | springermedizin.de |

| Dried Blood Spot (DBS) | Solvent Extraction | 79 ± 16% (Total Recovery) | 14 ± 10% | nih.gov |

Stability Studies for Norcarfentanil Acid in Analytical Samples

Ensuring the stability of norcarfentanil acid in biological samples from collection to analysis is fundamental for accurate toxicological interpretation. Stability can be affected by storage temperature, time, and freeze-thaw cycles. eurofins.nlwho.int

Studies have shown that norcarfentanil exhibits good stability under various storage conditions. In fortified rat plasma, norcarfentanil was found to be stable for at least two freeze/thaw cycles and for up to two months when stored at -80°C. nih.gov Furthermore, extracted plasma samples demonstrated stability for at least 48 hours when kept in an autosampler at 10°C. nih.gov In human urine, norcarfentanil, along with ten other fentanyl-related compounds, was stable for at least two months when samples were stored at -20°C or below. frontiersin.org

Long-term stability has also been assessed. A study involving 13 fentanyl analogs in preserved whole blood indicated that the analytes were stable for up to 9 months when stored at 4°C. researchgate.net The same research noted that processed extracts remained stable for up to 72 hours in a refrigerated autosampler set at 15°C. researchgate.net While some fentanyl analogs have shown instability in blood, leading to the general recommendation of frozen storage, norcarfentanil appears to be relatively robust. frontiersin.orgtdl.org The detection of carfentanil metabolites in the urine of casualties five days after an exposure event further attests to the stability of these biomarkers in vivo and post-collection. uva.nl

The table below outlines the stability of norcarfentanil acid under different conditions as reported in scientific literature.

| Biological Matrix | Storage Condition | Duration | Stability Finding | Source(s) |

| Rat Plasma | -80°C | Up to 2 months | Stable | nih.gov |

| Rat Plasma | Freeze-Thaw Cycles | 2 cycles | Stable | nih.gov |

| Extracted Rat Plasma | 10°C (Autosampler) | 48 hours | Stable | nih.gov |

| Urine | ≤ -20°C | At least 2 months | Stable | frontiersin.org |

| Preserved Whole Blood | 4°C | 9 months | Stable (as part of analog panel) | researchgate.net |

| Extracted Samples | 15°C (Autosampler) | 72 hours | Stable (as part of analog panel) | researchgate.net |

Application Across Diverse Biological Matrices for Norcarfentanil Acid Detection

The detection of norcarfentanil acid has been successfully applied to a range of biological matrices, each offering unique advantages for clinical and forensic toxicology. Methods have been developed and validated for urine, blood, plasma, hair, and dried blood spots (DBS), allowing for flexible sample selection based on the investigation's context, such as monitoring recent use or long-term exposure. frontiersin.orgunodc.org

Analysis in Urine Samples

Urine is a common matrix for detecting drug use due to non-invasive collection and higher analyte concentrations compared to blood. unodc.org Norcarfentanil has been identified in urine in numerous forensic cases. thermofisher.comresearchgate.net Reported concentrations can vary widely, with one study documenting a range from 8.8 to 1820 ng/mL. researchgate.net Analytical methods are often highly sensitive; some achieve limits of quantification (LOQ) as low as 2 to 6 ng/L (0.002 to 0.006 µg/L) using a simple dilution of the urine sample followed by LC-MS/MS analysis. frontiersin.orgresearchgate.net Other methods have reported limits of detection (LOD) at 0.02 ng/mL and 27 pg/mL (0.027 ng/mL). oup.comoup.com In one notable instance, norcarfentanil was detected in the urine of a casualty from the 2002 Moscow theatre siege, confirming exposure to its parent compound, carfentanil. oup.com

Quantification in Blood and Plasma Specimens

Blood and plasma are critical matrices for determining recent drug exposure and correlating concentrations with potential impairment. unodc.org Highly sensitive UHPLC-MS/MS methods have been validated for quantifying norcarfentanil in plasma, with one method achieving an LOD of 7.5 pg/mL and an LOQ of 15 pg/mL in rat plasma. nih.gov In human case studies, plasma concentrations of norcarfentanil have been measured in the range of 0.05 to 15.8 ng/mL. researchgate.net For whole blood, methods have been developed with LOQs between 0.05 and 0.2 ng/mL and a linear quantification range up to 40 ng/mL. researchgate.net Another comprehensive method for 23 analogs in whole blood reported LOQs ranging from 2 to 6 ng/L. frontiersin.org These methods typically employ liquid-liquid extraction or solid-phase extraction for sample preparation. nih.govlcms.czfrontiersin.org

Detection in Hair Samples

Hair analysis provides a long-term history of drug exposure, spanning weeks to months, making it a valuable tool in forensic investigations. aafs.orgacs.org Validated LC-MS/MS methods can detect norcarfentanil in hair specimens. aafs.org It has been observed that norcarfentanil and other normetabolites are typically detected in samples that also contain high concentrations of the parent drug. aafs.org Sample preparation for hair often involves a decontamination step, followed by microwave-assisted or liquid extraction, and a solid-phase extraction clean-up before analysis. frontiersin.orgaafs.org The sensitivity of these methods is high, with one study reporting LOQs for a panel of fentanyl analogs in hair ranging from 11 to 21 pg/mg. frontiersin.org

Research on Dried Blood Spot (DBS) Analysis

Dried blood spot (DBS) analysis is an emerging technique that offers significant logistical advantages, including minimally invasive collection, small sample volume, and increased analyte stability, which simplifies transport and storage. nih.govoup.comnih.gov Several LC-MS/MS methods have been successfully developed and validated for the analysis of norcarfentanil from DBS. nih.govoup.com One method, using volumetric absorptive microsampling (VAMS®) devices, achieved a sensitivity of 0.05 ng/mL for norcarfentanil. springermedizin.denih.gov Another validated protocol reported a linear range of 1.00–100 ng/mL with an LOD as low as 0.10 ng/mL. oup.comnih.gov These methods demonstrate that DBS is a viable and promising matrix for the rapid and efficient screening of exposure to carfentanil through its metabolite, norcarfentanil. nih.govnih.gov

The table below summarizes analytical findings for norcarfentanil acid across these biological matrices.

| Biological Matrix | Analytical Method | Reported Concentrations / Limits | Key Findings | Source(s) |

| Urine | LC-MS/MS | 8.8 - 1820 ng/mL (in cases) | Wide range of concentrations found in authentic samples. | researchgate.net |

| LC-MS/MS | LOQ: 2 - 6 ng/L | High sensitivity achieved with simple sample dilution. | frontiersin.orgresearchgate.net | |

| LC-MS/MS | LOD: ~0.02 ng/mL | Confirmed presence in a major chemical exposure event. | oup.com | |

| Blood / Plasma | UHPLC-MS/MS | LOQ: 15 pg/mL (rat plasma) | Method validated for plasma with very high sensitivity. | nih.gov |

| LC-MS/MS | 0.05 - 15.8 ng/mL (plasma, in cases) | Demonstrates typical concentration range in human plasma. | researchgate.net | |

| LC-MS/MS | LLOQ: 0.05 - 0.2 ng/mL (whole blood) | Validated for quantification in whole blood over a wide range. | researchgate.net | |

| Hair | LC-MS/MS | Detected with parent drug | Normetabolite found in hair with high parent drug levels. | aafs.org |

| UHPLC-MS/MS | LOQ: 11 - 21 pg/mg (panel) | High sensitivity method developed for hair analysis. | frontiersin.org | |

| Dried Blood Spot (DBS) | LC-MS/MS (VAMS®) | Sensitivity: 0.05 ng/mL | Demonstrates utility of volumetric microsampling for detection. | springermedizin.denih.gov |

| LC-MS/MS | LOD: 0.10 ng/mL | Validated method for DBS with good linearity and precision. | oup.comnih.gov |

Norcarfentanil Acid Stability and Bioanalytical Considerations

In Vitro Stability in Biological Solutions

The stability of norcarfentanil in biological matrices is a key factor for reliable quantitative analysis. Studies have been conducted to evaluate its integrity in various conditions, particularly in plasma. Research involving fortified rat plasma has shown that norcarfentanil is stable through at least two freeze/thaw cycles. nih.gov In this study, the deviation from the initial concentration remained within the acceptable limit of ±20% after these cycles. nih.gov

Furthermore, the stability of the analyte in processed samples is crucial for automated analysis. In one study, norcarfentanil in extracted plasma samples was found to be stable for up to 48 hours when stored in an autosampler at 10°C. nih.gov Similarly, another study assessing extracted dried blood spot (DBS) samples found that all analytes, including norcarfentanil metabolites, did not vary more than 7.4% from the initial measurement when stored at 4°C for 24 hours. nih.gov These findings indicate that norcarfentanil maintains its integrity during standard analytical procedures following extraction from biological fluids.

Impact of Storage Conditions on Norcarfentanil Acid Integrity

Proper storage of biological samples is essential to prevent the degradation of target analytes before analysis. For norcarfentanil, long-term stability has been demonstrated under specific frozen conditions.

Research indicates that norcarfentanil is stable in fortified plasma for up to two months when stored at -80°C. nih.gov Another study confirmed that norcarfentanil is stable in urine samples for at least two months when stored at or below -20°C. frontiersin.org This suggests that freezing is an effective method for preserving norcarfentanil in both plasma and urine samples for extended periods. The stability of extracted samples stored at 10°C in an autosampler for 48 hours has also been confirmed. nih.gov

Table 1: Reported Stability of Norcarfentanil in Various Storage Conditions

| Matrix | Storage Temperature | Duration | Stability Outcome | Citation |

| Fortified Rat Plasma | Freeze/Thaw Cycles (2x) | Not Applicable | Stable | nih.gov |

| Fortified Rat Plasma | -80°C | Up to 2 months | Stable | nih.gov |

| Extracted Plasma Samples | 10°C (Autosampler) | 48 hours | Stable | nih.gov |

| Urine | ≤ -20°C | At least 2 months | Stable | frontiersin.org |

| Extracted Dried Blood Spots | 4°C (Autosampler) | 24 hours | Stable (variation <7.4%) | nih.gov |

Analytical Interferences and Strategies for Mitigation

Analytical interference occurs when other substances in a sample obscure or mimic the analyte's signal, leading to inaccurate results. In the analysis of norcarfentanil, this can be a significant concern, particularly with immunoassays, though less common with more specific methods like mass spectrometry.

In specific validated methods using ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), no significant matrix interferences were observed for norcarfentanil in rat plasma samples. nih.gov Similarly, a study analyzing norcarfentanil in urine found no interferences in unexposed matrix samples. cdc.gov While "false positive results" in LC-MS/MS are uncommon, they can potentially occur due to interfering substances from system reagents, instrument fluidics, or the sample matrix itself. msacl.org

A primary strategy to mitigate interference is the use of highly specific analytical techniques.

Chromatographic Separation: Techniques like UHPLC are essential for separating norcarfentanil from other structurally similar compounds or matrix components before detection. sciex.com This is crucial for distinguishing between isomers that may have similar fragmentation patterns in the mass spectrometer. sciex.com

Tandem Mass Spectrometry (MS/MS): The use of MS/MS provides high specificity by monitoring for a specific precursor ion and its characteristic product ions, significantly reducing the likelihood of interference from other compounds. nih.govcdc.gov

Use of Internal Standards: The addition of a stable isotope-labeled internal standard (e.g., norfentanyl-d5) helps to correct for matrix effects and variations in extraction recovery, improving quantitative accuracy. nih.gov

Challenges in Quantitative Analysis of Norcarfentanil Acid at Trace Concentrations

A major challenge in the analysis of norcarfentanil is its presence at extremely low concentrations in biological samples, often in the picogram per milliliter (pg/mL) to low nanogram per milliliter (ng/mL) range. frontiersin.orgthermofisher.com This is due to the high potency of the parent drug, carfentanil. frontiersin.org Detecting and accurately quantifying these trace amounts requires highly sensitive and robust analytical methods.

Forensic and clinical laboratories require extremely sensitive methods to detect these low concentrations. frontiersin.org The development of such methods can be a challenge, as many laboratories may lack the necessary instrumentation. nih.gov Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is the benchmark for achieving the required sensitivity and specificity. nih.govsciex.com

Validation studies for these sensitive methods establish key performance metrics, such as the limit of detection (LOD) and the lower limit of quantification (LLOQ), which define the smallest concentration that can be reliably detected and measured.

Table 2: Reported Detection and Quantification Limits for Norcarfentanil

| Analytical Method | Matrix | LLOQ / LOQ | LOD | Citation |

| UHPLC-MS/MS | Rat Plasma | 15 pg/mL | 7.5 pg/mL | nih.gov |

| LC-MS/MS | Dried Blood Spots | 0.05 ng/mL | Not Reported | springermedizin.de |

| LC-MS/MS | Urine | 0.25 - 2.5 ng/mL (Lower Reportable Limit) | Not Reported | cdc.gov |

| QTRAP 4500 LC-MS/MS | Human Whole Blood | Not specified (detected at 0.1 ng/mL) | Not Reported | sciex.com |

These low detection limits underscore the advanced analytical capabilities required to manage cases involving carfentanil exposure. The methods must be precise and accurate, with one study demonstrating accuracy for norcarfentanil with all percent errors within ± 15% of the theoretical concentration. springermedizin.de

Forensic and Toxicological Research Applications of Norcarfentanil Acid Analysis

Utilization in Opioid Exposure Verification and Monitoring

The analysis of norcarfentanil is a cornerstone in verifying and monitoring exposure to its parent compounds, carfentanil and remifentanil. Since parent drugs like carfentanil can be rapidly metabolized and present in very low concentrations, detecting their metabolites can significantly extend the window of detection. researchgate.netd-nb.info The presence of norcarfentanil in biological matrices such as urine and blood confirms that the body has processed one of its parent opioids. researchgate.netcaymanchem.com

Research has demonstrated the viability of various analytical techniques for detecting norcarfentanil. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method due to its high sensitivity and specificity, capable of detecting norcarfentanil at concentrations as low as 0.05 ng/mL in plasma and 8.8 ng/mL in urine. researchgate.netacs.org Studies have reported a wide range of norcarfentanil concentrations in individuals exposed to carfentanil or remifentanil, from 0.05 to 15.8 ng/mL in plasma. researchgate.netresearchgate.netresearchgate.net

The stability of norcarfentanil in biological samples is a key factor for reliable exposure verification. Studies have shown that norcarfentanil is stable in fortified rat plasma for at least two freeze/thaw cycles and for up to two months when stored at -80°C. nih.gov In urine, norcarfentanil has demonstrated stability for at least two months when stored at or below -20°C. frontiersin.org This stability ensures that samples collected and stored under proper conditions can yield accurate results for exposure monitoring.

Table 1: Reported Norcarfentanil Concentrations in Biological Samples for Opioid Exposure Verification

| Biological Matrix | Concentration Range | Parent Compound(s) | Reference(s) |

|---|---|---|---|

| Plasma | 0.05 - 15.8 ng/mL | Carfentanil, Remifentanil | researchgate.netresearchgate.netresearchgate.net |

| Urine | 8.8 - 1820 ng/mL | Carfentanil, Remifentanil | researchgate.net |

| Blood | 0.10 - 3.95 ng/mL | Carfentanil | researchgate.netresearchgate.net |

| Serum | 0.2 ng/mL | Carfentanil | researchgate.netd-nb.info |

Role in Post-Mortem Toxicological Investigations

In the context of post-mortem toxicology, the detection of norcarfentanil is invaluable for determining the cause of death in suspected opioid overdose cases. Due to the high potency of carfentanil, it is often found in extremely low concentrations in post-mortem specimens, making its direct detection challenging. frontiersin.org The presence of its metabolite, norcarfentanil, can therefore be a critical piece of evidence. researchgate.netfrontiersin.org

Post-mortem investigations often involve the analysis of various biological samples, including blood, urine, vitreous humor, and tissues like the liver. frontiersin.orgunodc.org The distribution of norcarfentanil in these different matrices can provide insights into the timeline and extent of drug exposure prior to death. For instance, a notable case involved the detection of norcarfentanil in a urine sample from a casualty of the Moscow theatre siege, which, along with the detection of carfentanil and remifentanil on clothing, provided strong evidence of the chemical agents used. oup.comnih.gov

The interpretation of post-mortem toxicology results is complex and must consider factors such as post-mortem redistribution, where drug concentrations can change after death. frontiersin.orgresearchgate.netresearchgate.net Therefore, the analysis of multiple specimen types is often recommended to obtain a comprehensive toxicological profile. unodc.orgastho.org The stability of norcarfentanil in post-mortem samples is also a crucial consideration for accurate interpretation. frontiersin.org

Table 2: Norcarfentanil in Post-Mortem Case Investigations

| Case Type | Sample Type(s) | Detected Compounds | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fatal Carfentanil Intoxication | Blood | Norcarfentanil | Norcarfentanil concentration of 0.532 ng/mL. | researchgate.netresearchgate.net |

| Moscow Theatre Siege | Urine, Clothing | Norcarfentanil, Carfentanil, Remifentanil | Norcarfentanil found in urine, parent compounds on clothing, indicating exposure. | oup.comnih.govresearchgate.net |

| Opioid-related deaths | Blood, Tissues | Fentanyl, Norfentanyl, other opioids | Emphasizes the importance of analyzing for a broad range of opioids and metabolites. | mdpi.com |

Interpretative Challenges in Forensic Cases Involving Norcarfentanil Acid

A significant challenge in forensic toxicology is that norcarfentanil is a metabolite of both the highly potent, illicitly used carfentanil and the medically administered anesthetic remifentanil. researchgate.net This shared metabolic pathway can lead to ambiguity in interpreting the origin of detected norcarfentanil. researchgate.net For example, the presence of norcarfentanil in a patient's sample could be due to treatment with remifentanil during medical care, rather than illicit carfentanil use. researchgate.net

Furthermore, the high potency of carfentanil means that even minute concentrations can be significant, yet these low levels can be challenging to detect and quantify accurately. researchgate.netd-nb.info The interpretation of results is further complicated by the potential for post-mortem redistribution, which can alter drug concentrations in different body compartments after death. researchgate.net

Application in Impurity Profiling of Metabolized Samples

Impurity profiling is a forensic technique used to establish links between different drug samples by analyzing their chemical impurities. researchgate.net Extending this technique to metabolized samples, such as those containing norcarfentanil, offers new avenues for forensic investigations. researchgate.net The impurity profile of a seized drug can be compared to the profile of its metabolites and their associated impurities found in a biological sample.

Research has explored the effects of human metabolism on the impurity profiles of synthetic opioids. researchgate.net Studies using human liver microsomes to simulate metabolism have shown that while some impurities are metabolized, others remain stable. researchgate.net This allows for the potential to link a metabolized sample back to its original synthetic batch. For example, stable impurities present in a fentanyl sample were also detected after in-vitro metabolism, demonstrating the potential for this approach. researchgate.net

In the context of norcarfentanil, characteristic impurities from the synthesis of carfentanil or remifentanil could potentially be detected alongside norcarfentanil in a biological sample. This would provide valuable intelligence for law enforcement by helping to trace the origin of the illicitly used drug. researchgate.netuva.nl

Future Research Directions and Emerging Trends in Norcarfentanil Acid Studies

Development of Novel Analytical Approaches for Norcarfentanil Acid Detection

The low concentrations of Norcarfentanil Acid typically found in biological samples necessitate the development of highly sensitive and specific analytical methods. frontiersin.orgacs.org Current research efforts are concentrated on enhancing existing technologies and exploring new ones to improve detection limits and simplify sample preparation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the detection of fentanyl analogs and their metabolites. acs.orgoup.comresearchgate.net Innovations in this area include the use of high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) and Orbitrap-based systems, which provide superior mass accuracy and resolving power. researchgate.netnih.govthermofisher.com This allows for more confident identification of Norcarfentanil Acid, even in complex matrices, by minimizing interferences from other substances. thermofisher.comcdc.gov For instance, a method using an Orbitrap Exploris 120 mass spectrometer demonstrated a limit of quantitation (LOQ) of 1.0 ng/mL for Norcarfentanil Acid in urine. thermofisher.com

Emerging trends also include the development of flexible screening methods that can detect not only known metabolites like Norcarfentanil Acid but also novel, unexpected analogs. nih.govuniroma1.it One such approach involves screening for diagnostic ions—specific product ions and neutral losses that are characteristic of the fentanyl core structure. nih.govacs.org This allows for the presumptive identification of new fentanyl-related compounds even when a certified reference standard is not yet available. nih.gov Additionally, research into deep learning-enabled MS/MS spectrum prediction aims to facilitate the automated identification of novel psychoactive substances and their metabolites. acs.org

Simplifying sample preparation is another key area of research. The development of methods for analyzing dried blood spots (DBS) offers a less invasive sample collection technique that is easily transportable and requires smaller sample volumes. oup.com

Table 1: Comparison of Analytical Methods for Norcarfentanil Acid Detection

| Analytical Technique | Common Abbreviation | Key Advantages | Reported Detection/Quantitation Limits |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and specificity, widely adopted in forensic labs. acs.orgoup.com | Sub-ng/mL to pg/mL range. acs.orgoup.com |

| High-Resolution Mass Spectrometry | HRMS (e.g., QTOF, Orbitrap) | Excellent mass accuracy, reduces false positives, aids in identifying unknown metabolites. researchgate.netthermofisher.com | LOQ of 1.0 ng/mL in urine (Orbitrap). thermofisher.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Established technique, but may require derivatization for some compounds. researchgate.netacs.org | Generally higher detection limits than LC-MS/MS. acs.org |

This table provides a summary of common analytical methods and is not exhaustive.

Expanded Research into Minor Metabolic Pathways of Norcarfentanil Acid

While N-dealkylation is the primary metabolic pathway leading to the formation of Norcarfentanil Acid from its parent compound, carfentanil, a complete understanding of all metabolic routes is crucial for forensic interpretation. researchgate.netfrontiersin.org Research using in vitro models, such as human liver microsomes (HLMs) and human hepatocytes, has been instrumental in identifying various metabolites. researchgate.netnih.govumaryland.edu

Studies have shown that besides N-dealkylation, other phase I metabolic reactions include monohydroxylation of the piperidine (B6355638) ring and the formation of N-oxide metabolites. researchgate.netnih.gov One comprehensive study identified a total of twelve metabolites of carfentanil in vitro, including eleven phase I metabolites and one phase II glucuronide conjugate. nih.govfrontiersin.org However, it was noted that ester hydrolysis, a common pathway for other fentanyl analogs, was not a major route for carfentanil. nih.gov

A significant finding from in vitro studies is the discrepancy in clearance rates between HLMs and hepatocytes, with hepatocytes showing a much slower clearance. researchgate.net This observation may provide insight into the prolonged effects of the parent compound.

Future research will likely focus on:

Identifying additional minor metabolites: The use of advanced HRMS can help uncover previously undetected metabolites that may be formed in smaller quantities.

Investigating the specific cytochrome P450 (CYP) enzymes involved: While CYP3A4 is suspected to be a key enzyme by analogy with fentanyl, further studies are needed to confirm its role and identify other contributing isoforms. researchgate.net

Comparing in vitro and in vivo findings: More studies are needed to see how well the metabolite profiles identified in laboratory settings correlate with those found in authentic human samples from clinical or forensic cases. frontiersin.org

It is also important to note that Norcarfentanil can be a metabolite of both carfentanil and remifentanil, which can complicate interpretations in clinical or forensic contexts if the parent drug is not also detected. researchgate.net

Research into Long-Term Stability and Detection Windows for Norcarfentanil Acid in Complex Matrices

Understanding the stability of Norcarfentanil Acid in biological samples over time and under various storage conditions is critical for forensic toxicology, as delays between sample collection and analysis are common. nih.gov Instability can lead to a decrease in the concentration of the analyte, potentially resulting in false-negative results. nih.gov

Studies on fentanyl and its analogs have shown that stability can vary significantly depending on the specific compound, the biological matrix (e.g., blood, urine, hair), and storage conditions such as temperature and the number of freeze-thaw cycles. frontiersin.orgnih.gov For instance, one study found that a range of fentanils, including carfentanil and norcarfentanil, were stable in urine stored at -20°C for at least two months. frontiersin.org Another study on 13 fentanyl analogs in blood recommended storing samples refrigerated or frozen with limited freeze-thaw cycles, as degradation was observed in some analogs after multiple cycles. nih.govresearchgate.net

Hair analysis presents an opportunity for a much longer detection window, potentially documenting exposure over several months. acs.orgnih.govunivr.it Research has demonstrated that many fentanyl analogs remain stable in hair for extended periods, making it a valuable matrix for retrospective investigations. nih.gov Methods using both GC-MS/MS and LC-MS/MS have been developed for the analysis of fentanyl analogs in hair, with LC-MS/MS generally offering higher sensitivity. acs.org

Future research in this area will aim to:

Establish definitive long-term stability data for Norcarfentanil Acid in various matrices (blood, urine, hair, vitreous humor) under different storage temperatures (-20°C, 4°C, room temperature).

Determine precise detection windows for Norcarfentanil Acid in these matrices to better inform the interpretation of toxicological results.

Investigate the stability of extracted samples stored in autosamplers to ensure accuracy during analytical runs. acs.org

Table 2: Stability Considerations for Fentanyl Analogs in Biological Matrices

| Matrix | Storage Condition | General Stability Findings | Citation |

| Urine | -20°C or below | Fentanyl, norfentanyl, carfentanil, and norcarfentanil stable for at least 2 months. | frontiersin.org |

| Blood | Refrigerated (4°C) or Frozen (-20°C) | Most fentanyl analogs are stable for extended periods; however, degradation can occur with multiple freeze-thaw cycles. | nih.govresearchgate.net |

| Hair | Room Temperature | Offers a long-term detection window; substances can remain stable for months. | acs.orgnih.gov |

This table summarizes general findings for fentanyl analogs; specific stability data for Norcarfentanil Acid requires further dedicated research.

Standardization of Norcarfentanil Acid Analytical Reference Materials and Methods

The accuracy and reliability of analytical testing depend heavily on the availability of high-quality, certified reference materials (CRMs) and standardized, validated methods. bioscience.co.ukcerilliant.com CRMs are essential for calibrating instruments, preparing quality control samples, and ensuring that results are traceable and comparable between different laboratories. cerilliant.com

Several chemical suppliers offer CRMs for Norcarfentanil and other fentanyl metabolites, produced in laboratories accredited to international standards such as ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). bioscience.co.ukcerilliant.combioscience.co.uk These standards are typically sold as quantitative solutions in sealed ampules, with a certificate of analysis detailing the certified concentration, purity, and measurement uncertainty. cerilliant.comcerilliant.com The use of isotopically labeled internal standards, such as carfentanil-d5 (B13450852) or norfentanyl-d5, is also crucial for accurate quantification by compensating for matrix effects and variations during sample preparation and analysis. nih.gov

Method validation is another critical component of standardization. Forensic toxicology laboratories commonly follow guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX) to ensure the quality of their analytical results. frontiersin.org Validation assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, bias, and matrix effects. nih.govresearchgate.net

Emerging trends and future needs in standardization include:

Expanding the availability of CRMs for a wider range of metabolites, including minor ones, to support more comprehensive metabolic studies.

Developing matrix-matched reference materials (e.g., Norcarfentanil Acid in a certified urine or blood matrix) to better mimic authentic samples.

Promoting inter-laboratory comparison studies and proficiency testing programs to help laboratories assess their performance and ensure the consistency of results across the forensic science community.

The ongoing collaboration between standard providers, researchers, and forensic laboratories is vital to establishing a robust and reliable framework for the analysis of Norcarfentanil Acid. sigmaaldrich.comcaymanchem.com

Q & A

Q. What analytical methods are recommended for detecting norcarfentanil acid in biological matrices?

Norcarfentanil acid can be quantified using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) . Key steps include:

- Sample preparation : Protein precipitation with methanol, followed by liquid-liquid extraction using ethyl acetate/heptane under alkaline conditions .

- Chromatographic separation : Employ a Waters XSelect® HSS T3 column (100 × 2.1 mm; 2.5 μm) with gradient elution (water + ammonium formate vs. acetonitrile + formic acid) to resolve norcarfentanil acid from matrix interferences .

- Calibration : Use linear calibrators (10–5000 pg/mL) spiked in drug-free plasma, with deuterated internal standards (e.g., norfentanyl-d5) to correct for recovery variations . This method achieves a limit of quantitation (LOQ) of 15 pg/mL and <15% coefficient of variation (CV) for precision .

Q. How does norcarfentanil acid form during fentanyl analog metabolism?

Norcarfentanil acid is a primary metabolite of carfentanil and remifentanil, generated via N-dealkylation catalyzed by hepatic cytochrome P450 enzymes (likely CYP3A4). Experimental validation involves:

- In vitro microsomal studies : Incubate carfentanil with human liver microsomes and measure metabolite formation using LC-HRMS/MS. Norcarfentanil acid is detected alongside hydroxylated derivatives .

- Post-metabolism analysis : In rodent models, norcarfentanil acid appears in plasma within 5–15 minutes after carfentanil administration, with concentrations correlating inversely with parent drug clearance .

Q. What impurities are commonly observed in synthetic norcarfentanil acid samples?

Impurities arise from incomplete purification or side reactions during synthesis. For example:

- 7-step synthesis method : Produces nine impurities , including unreacted intermediates (e.g., benzylfentanyl) and byproducts from ester hydrolysis .

- Ugi method : Generates fewer impurities but may retain residual solvents (e.g., methanol) or catalyst residues.

- Detection : Use LC-HRMS/MS to identify impurities via exact mass matching and fragmentation patterns. A validated method can distinguish 18+ markers with mass accuracies <5 ppm .

Advanced Research Questions

Q. How can researchers address nonlinear pharmacokinetics of norcarfentanil acid in preclinical models?

Nonlinear accumulation occurs due to saturation of metabolic enzymes or tissue binding . To model this:

- Dose-response experiments : Administer escalating doses (e.g., 1, 3, 10 μg/kg carfentanil s.c. in rats) and measure plasma norcarfentanil acid AUC. Compare observed vs. predicted values (linear scaling) to identify clearance saturation .

- Statistical analysis : Use two-way ANOVA with Sidak’s post hoc tests to assess dose-dependent deviations. For example, at 10 μg/kg, norcarfentanil acid AUC exceeds predictions by 2.3-fold (p < 0.05) .

- Mechanistic modeling : Apply compartmental pharmacokinetic models incorporating Michaelis-Menten kinetics for enzyme saturation .

Q. What methodological considerations are critical for validating norcarfentanil acid stability in long-term studies?

Stability depends on storage conditions and matrix effects:

- Short-term stability : Assess extracted samples stored at 10°C for 24 hours; norcarfentanil acid degradation should remain <15% .

- Long-term stability : Store plasma at −80°C and test monthly. After 6 months, degradation typically remains <10% if protected from freeze-thaw cycles .

- Matrix effects : Evaluate ion suppression/enhancement by comparing peak areas of norcarfentanil acid spiked post-extraction vs. pre-extraction. Acceptable matrix effect ranges are 85–115% .

Q. How can heterogeneity in norcarfentanil acid metabolic studies be quantified and interpreted?

Use meta-analytical tools to quantify heterogeneity:

- Higgins’ I² statistic : Calculate the proportion of total variation across studies attributable to heterogeneity. For example, I² >50% indicates substantial heterogeneity in metabolic conversion rates between human and rodent models .

- Sensitivity analysis : Exclude outlier studies (e.g., those reporting unusually high norcarfentanil acid yields) and recalculate pooled effect sizes .

- Subgroup analysis : Stratify data by species, dose, or analytical method to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.